![molecular formula C18H17FN4O2 B10838471 (E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine](/img/structure/B10838471.png)
(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine is a synthetic compound that combines the structural features of caffeine and a fluorophenyl-substituted butadiene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the butadiene moiety imparts unique chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine typically involves a multi-step process:
Synthesis of the fluorophenyl-substituted butadiene: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the butadiene.
Coupling with caffeine: The fluorophenyl-substituted butadiene is then coupled with caffeine through a Heck reaction, which involves the use of a palladium catalyst and a base under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Wittig and Heck reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine can undergo various chemical reactions, including:
Oxidation: The butadiene moiety can be oxidized to form epoxides or diols.
Reduction: The double bonds in the butadiene can be reduced to form saturated derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives of the butadiene moiety.
Substitution: Various substituted derivatives of the fluorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying the reactivity of fluorophenyl-substituted butadienes and their interactions with other molecules.
Biology: Investigating its potential as a bioactive molecule, particularly in the context of its caffeine moiety, which is known to interact with adenosine receptors.
Medicine: Exploring its potential as a therapeutic agent, given the known pharmacological effects of caffeine and the unique properties imparted by the fluorophenyl group.
Industry: Potential applications in materials science, such as the development of novel polymers or coatings with unique properties.
Mecanismo De Acción
The mechanism of action of (E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine is likely to involve interactions with molecular targets similar to those of caffeine, such as adenosine receptors. The fluorophenyl group may enhance the binding affinity or selectivity of the compound for these targets. Additionally, the butadiene moiety may interact with other molecular pathways, potentially leading to unique biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine is unique due to the combination of a caffeine moiety with a fluorophenyl-substituted butadiene. This structural combination imparts distinct chemical and physical properties that are not found in other similar compounds. The presence of the fluorophenyl group can enhance the compound’s stability and reactivity, while the caffeine moiety provides potential bioactivity.
Propiedades
Fórmula molecular |
C18H17FN4O2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
8-[(1E,3E)-4-(3-fluorophenyl)buta-1,3-dienyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H17FN4O2/c1-21-14(10-5-4-7-12-8-6-9-13(19)11-12)20-16-15(21)17(24)23(3)18(25)22(16)2/h4-11H,1-3H3/b7-4+,10-5+ |
Clave InChI |
PAJAMQUTBUEFEH-HOZCHFDZSA-N |
SMILES isomérico |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C=C/C3=CC(=CC=C3)F |
SMILES canónico |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC=CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



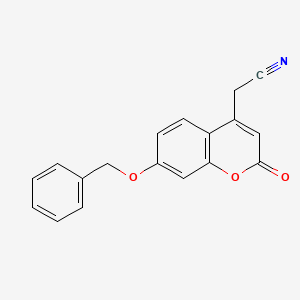

![(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10838405.png)
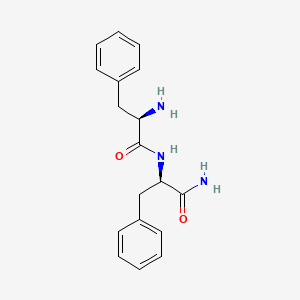
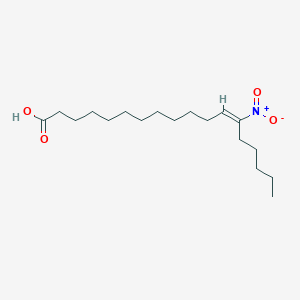
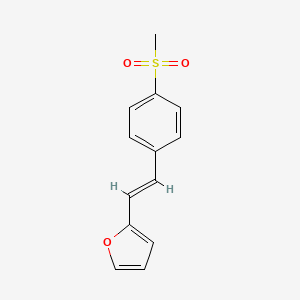

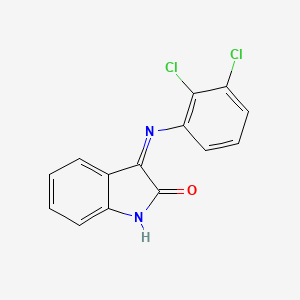

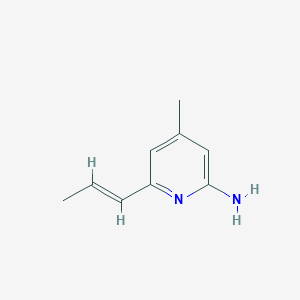

![(E)-3-[2-(2-methyl-4-thiazolyl)vinyl]pyridine](/img/structure/B10838461.png)

